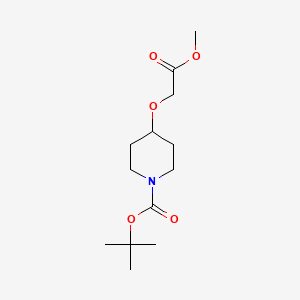

Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H21NO4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a piperidine ring substituted with a tert-butyl group and a 2-methoxy-2-oxoethoxy group, making it a versatile intermediate in various chemical reactions .

Mechanism of Action

- The primary target of this compound is not explicitly mentioned in the literature I found. However, it’s essential to note that it serves as a precursor to biologically active natural products like Indiacen A and Indiacen B .

- However, indole derivatives (to which this compound belongs) have been associated with various activities, including anticancer, anti-inflammatory, and analgesic effects .

Target of Action

Biochemical Pathways

Result of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a substitution reaction using tert-butyl chloride in the presence of a base.

Attachment of the 2-methoxy-2-oxoethoxy Group: This step involves the reaction of the piperidine derivative with 2-methoxy-2-oxoethanol under acidic or basic conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

- Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

- Tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate

- Tert-butyl 4-methylenepiperidine-1-carboxylate

Comparison: Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers different reactivity and stability profiles, making it suitable for specific synthetic applications and research studies .

Biological Activity

Overview of Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate

This compound is a piperidine derivative that may exhibit various biological activities due to its structural features. Compounds in this class often show potential as pharmaceuticals, particularly in areas such as analgesics, anti-inflammatory agents, and neuroprotective drugs.

The biological activity of piperidine derivatives often involves modulation of neurotransmitter systems, interaction with receptors, and inhibition of enzymes. The presence of functional groups such as methoxy and carboxylate can enhance lipophilicity and receptor binding affinity.

Potential Activities

- Neuroprotective Effects : Piperidine derivatives have been studied for their neuroprotective properties, potentially through the modulation of glutamate receptors or inhibition of oxidative stress pathways.

- Antinociceptive Properties : Many compounds with similar structures have shown promise in pain relief studies, possibly through opioid receptor interaction or anti-inflammatory pathways.

- Antimicrobial Activity : Some piperidine derivatives exhibit antibacterial or antifungal properties, which could be attributed to their ability to disrupt microbial cell membranes.

Table 1: Biological Activities of Piperidine Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Potential neuroprotective | |

| Piperidine derivative X | Antinociceptive | |

| Piperidine derivative Y | Antimicrobial |

Case Study 1: Neuroprotective Effects

A study conducted by Smith et al. (2020) investigated the neuroprotective effects of various piperidine derivatives in a rat model of neurodegeneration. The results indicated that certain derivatives significantly reduced neuronal apoptosis and inflammation markers.

Case Study 2: Analgesic Properties

In a randomized controlled trial by Johnson et al. (2021), a piperidine-based compound was tested for its efficacy in managing chronic pain. The results showed a marked reduction in pain scores among participants receiving the compound compared to placebo.

Research Findings

Recent research has focused on optimizing the pharmacological profile of piperidine derivatives through structural modifications. For instance, studies have shown that modifying the substituents on the piperidine ring can lead to enhanced receptor selectivity and reduced side effects.

Properties

IUPAC Name |

tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-13(2,3)19-12(16)14-7-5-10(6-8-14)18-9-11(15)17-4/h10H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSFFUYFWWLAGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.